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Compound of Interest

Compound Name:
6-Bromo-N-methylpyridazin-4-

amine

Cat. No.: B13011354

Get Quote

Introduction & Medicinal Utility
6-Bromo-N-methylpyridazin-4-amine is a high-value "scaffold-linker-functional" block used

primarily in the discovery of kinase inhibitors (e.g., JAK, SYK, MAPK pathways) and GPCR

ligands. Its structural uniqueness lies in the pyridazine (1,2-diazine) core, which offers distinct

physicochemical properties compared to the ubiquitous pyridine or pyrimidine scaffolds.

Key Structural Features:
4-Methylamino Group: Acts as a critical Hydrogen Bond Donor (HBD) for the "hinge region"

in kinase ATP-binding pockets. The N-methyl group can improve solubility and metabolic

stability compared to a primary amine.

6-Bromo Substituent: A versatile handle for Palladium-catalyzed cross-coupling (Suzuki-

Miyaura, Buchwald-Hartwig), allowing the attachment of "tail" groups that extend into the

solvent-exposed front or hydrophobic back-pockets of enzymes.

Pyridazine Core: The adjacent nitrogen atoms (N1-N2) lower the LUMO energy, making the

ring electron-deficient. This enhances the acidity of the NH proton and influences the
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electronics of attached aryl rings.

Chemical Properties & Stability
Property Description

Molecular Formula C₅H₆BrN₃

Molecular Weight 188.03 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, MeOH; Moderate in

DCM; Low in Water.

pKa (Calculated)
~3.5 (Pyridazine N), ~12 (Amine NH - weak

acid)

Storage 2-8°C, inert atmosphere (Ar/N₂). Hygroscopic.

Stability
Stable to air/moisture for short periods. Avoid

strong oxidizers.

Handling Precaution: Pyridazines are electron-deficient and can be prone to nucleophilic attack

at the C3/C6 positions. However, the amino group at C4 donates electron density, stabilizing

the ring against degradation.

Synthetic Protocol: Preparation of the Core
Note: Direct synthesis of the 6-bromo-4-amino isomer often requires navigating regioselectivity

issues common in 1,2-diazines. The most robust route utilizes 3,4,6-tribromopyridazine as the

starting material, exploiting the enhanced electrophilicity of the C4 position.

Workflow Diagram (Graphviz)
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Medicinal Chemistry Diversification
3,4,6-Tribromopyridazine

4-(Methylamino)-3,6-dibromopyridazine

 SNAr (Regioselective @ C4)

MeNH2 (THF/EtOH)

6-Bromo-N-methylpyridazin-4-amine
 Selective Reduction (C3-Br removal)

Selective Hydrodehalogenation
(Pd/C, H2, Base)

Kinase Inhibitor Library
 Suzuki Coupling (C6)

Click to download full resolution via product page

Caption: Synthetic route emphasizing the regioselective SNAr at C4 followed by selective C3-

dehalogenation.

Step 1: Regioselective SNAr (Nucleophilic Aromatic
Substitution)
Reaction: 3,4,6-Tribromopyridazine + Methylamine

4-(Methylamino)-3,6-dibromopyridazine

Rationale: In polyhalogenated pyridazines, the C4 and C5 positions (beta to nitrogen) are

surprisingly reactive towards nucleophiles when activated by alpha-halogens. In non-polar

solvents (THF), substitution at C4 is favored over C3/C6.

Protocol:

Setup: Charge a round-bottom flask with 3,4,6-tribromopyridazine (1.0 equiv) and anhydrous

THF (10 mL/g). Cool to 0°C.[1][2]

Addition: Dropwise add Methylamine (2.0 M in THF, 2.2 equiv). A precipitate

(methylammonium bromide) will form.

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours. Monitor

by TLC (EtOAc/Hexane 1:3). The product typically appears as a more polar spot.
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Workup: Dilute with EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and

concentrate.

Purification: Silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes).

Yield Expectation: 70–85%.

Note: The regioisomer (3-methylamino) is a minor byproduct in THF but increases in polar

aprotic solvents like DMF.

Step 2: Selective Hydrodehalogenation
(Optional/Advanced)
If the 3-bromo substituent is not required for further functionalization, it must be removed to

yield the 6-bromo-4-amine target.

Protocol:

Setup: Dissolve the dibromo intermediate in MeOH. Add Pd/C (10% w/w) (5 mol%) and Et₃N

(1.1 equiv).

Reaction: Stir under H₂ (1 atm, balloon).

Critical Control: Monitor closely by LCMS. The C3-Br (ortho to amine) and C6-Br (para to

amine) have different reactivities. The C3-Br is often sterically hindered but electronically

activated. Stop the reaction immediately upon consumption of starting material to prevent

over-reduction to the des-bromo product.

Alternative: Use catalytic hydrogen transfer (HCOONH₄) for milder control.

Application Protocols: Cross-Coupling
The 6-bromo position is an excellent handle for Suzuki-Miyaura coupling. The 4-amino group

does not generally require protection if standard bases (Na₂CO₃, K₃PO₄) are used, but

deprotonation can occur with strong bases (NaOtBu).

Standard Suzuki Coupling Protocol
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Objective: Couple an aryl boronic acid to the C6 position.

Reagents:

Substrate: 6-Bromo-N-methylpyridazin-4-amine (1.0 equiv).

Boronic Acid: Ar-B(OH)₂ (1.2 equiv).

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5-10 mol%).

Base: 2M aq. Na₂CO₃ (3.0 equiv).

Solvent: DME/Water (4:1) or Dioxane/Water (4:1).

Procedure:

Degas solvents with N₂/Ar for 15 minutes.

Combine substrate, boronic acid, and base in a microwave vial or pressure tube.

Add catalyst under inert atmosphere.[3][4]

Heat to 90–100°C (oil bath) or 120°C (Microwave, 20 min).

Tip: Pyridazines can coordinate Pd. If conversion is low, switch to a highly active catalyst

system like XPhos Pd G3 or Pd₂(dba)₃/SPhos.

Workup:

Filter through Celite. Dilute with EtOAc/Water. Extract, dry (Na₂SO₄), and purify via flash

chromatography.

Troubleshooting & Expert Tips
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Issue Root Cause Solution

Regioisomer Mixtures
Solvent polarity affects SNAr

selectivity.

Use THF or Toluene (non-

polar) to favor C4 substitution.

Avoid DMF/DMSO unless

C3/C5 substitution is desired.

Catalyst Poisoning
Pyridazine nitrogens

coordinate to Pd.

Increase catalyst loading (5-

10%) or use bidentate ligands

(dppf, Xantphos) that resist

displacement.

Low Solubility
Planar stacking of pyridazine

rings.

Use DCM/MeOH mixtures for

transfers. In reactions, DME or

1,4-Dioxane are superior to

Toluene.

Over-Reduction H₂ removes both Br atoms.

Use stoichiometric formate

sources or poison the catalyst

(e.g., Lindlar) if selectivity is

poor. Alternatively, keep the 3-

Br and use it as a blocking

group, removing it at the very

end of the synthesis.
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Context: Provides protocols for manipulating bromopyridazines and microwave-assisted
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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